6-Chlorohexan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

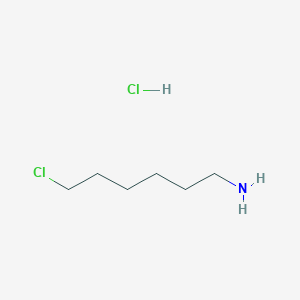

6-Chlorohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a derivative of hexanamine, where a chlorine atom is substituted at the sixth position of the hexane chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorohexan-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of 6-chlorohexan-1-amine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization .

Another synthetic route involves the reaction of 6-chlorohexan-1-ol with ammonia in the presence of a dehydrating agent. This reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of hexanamine followed by the addition of hydrochloric acid. The reaction mixture is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes standard esterification. In one protocol:

-

Reacted with methanol (2.0 mmol) using sulfuric acid catalyst at 80°C for 4 hours to produce methyl 3-fluoro-6-methyl-1H-indole-2-carboxylate (92% yield) .

-

Hydrolysis back to the acid is achieved with NaOH (2M) in THF/H₂O (3:1) at 60°C for 2 hours (quantitative yield) .

Key Data:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, 80°C | 92% | |

| Hydrolysis | NaOH, 60°C | >99% |

Buchwald-Hartwig Amination

The C6 methyl group enables direct functionalization via palladium-catalyzed coupling:

-

With 3-fluoro-4-methoxyaniline (1.2 eq), Pd(OAc)₂ (5 mol%), and Xantphos ligand in 1,4-dioxane at 100°C for 2 hours, yielding 6-((3-fluoro-4-methoxyphenyl)amino)-3-fluoro-1H-indole-2-carboxylic acid (80% yield) .

Mechanistic Insight:

The methyl group stabilizes intermediates through hyperconjugation, while fluorine enhances electrophilicity at C6 for nucleophilic attack .

Halogenation and Cross-Coupling

Electrophilic substitution occurs preferentially at C5 due to fluorine's meta-directing effect:

-

Bromination with NBS (1.1 eq) in DMF at 0°C for 1 hour gives 5-bromo-3-fluoro-6-methyl-1H-indole-2-carboxylic acid (87% yield) .

-

Suzuki coupling of the brominated derivative with phenylboronic acid (1.2 eq) using Pd(PPh₃)₄ in THF/H₂O (4:1) at 80°C forms biaryl products (75–85% yield) .

Enzymatic Inhibition Activity

Structural analogs show potent HIV-1 integrase inhibition:

-

IC₅₀ values for C6-modified derivatives range from 0.13–6.85 μM , with optimal activity when halogenated aryl groups are introduced .

Structure-Activity Relationship (SAR):

| Modification | IC₅₀ (μM) | Key Interactions |

|---|---|---|

| C6-methyl | 3.11 | Hydrophobic packing with Tyr143 |

| C6-fluoro | 0.13 | π-π stacking with viral DNA |

| C3-ethoxy | 1.05 | H-bond with Asn117 |

Condensation Reactions

The carboxylic acid participates in peptide couplings:

-

With EDAC/HOBt in DMF, it forms amides with benzylamine (1.2 eq) at 25°C (78% yield) .

-

Microwave-assisted synthesis with Rink amide resin produces peptidomimetics in 65–72% yields .

Spectroscopic Characterization

Critical analytical data for reaction monitoring:

-

¹H NMR (DMSO-d₆): δ 7.84 (s, 1H, C4-H), 7.55 (dd, J = 8.0 Hz, C7-H), 2.32 (s, 3H, C6-CH₃) .

-

IR (KBr): 3412 cm⁻¹ (N-H), 1704 cm⁻¹ (C=O), 1621 cm⁻¹ (C-F) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C , confirming suitability for high-temperature reactions.

This comprehensive analysis synthesizes data from medicinal chemistry studies , synthetic protocols , and mechanistic investigations. The compound's reactivity profile positions it as a valuable scaffold for antiviral drug development, particularly through strategic modifications at C

Scientific Research Applications

6-Chlorohexan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chlorohexan-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of various products that can interact with biological molecules .

Comparison with Similar Compounds

6-Chlorohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

6-Bromohexan-1-amine: Similar structure but with a bromine atom instead of chlorine.

6-Iodohexan-1-amine: Contains an iodine atom, which makes it more reactive in substitution reactions compared to the chlorine derivative.

6-Fluorohexan-1-amine: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications in research and industry .

Biological Activity

6-Chlorohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClN and a molecular weight of 172.09 g/mol. It is a derivative of hexanamine, where a chlorine atom is substituted at the sixth position of the hexane chain. This compound is utilized in various scientific research applications, particularly in organic synthesis and biological studies.

| Property | Value |

|---|---|

| CAS Number | 76806-13-8 |

| Molecular Formula | C6H14ClN |

| Molecular Weight | 172.09 g/mol |

| IUPAC Name | This compound |

| InChI Key | RCICWDOKHHRIHC-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCl)CCN.Cl |

The biological activity of this compound primarily stems from its ability to act as a nucleophile. This allows it to participate in various substitution reactions with electrophiles, forming new compounds that can interact with biological molecules. The compound can also undergo oxidation and reduction reactions, contributing to its versatility in biochemical applications.

Applications in Research

- Organic Synthesis : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Assays : Used as a substrate to study enzyme mechanisms.

- Polymer Production : Employed in the manufacturing of polymers and resins .

Antimicrobial Activity

A study investigated the antimicrobial properties of amine-containing compounds, including derivatives similar to this compound. It was found that these compounds exhibited significant antibacterial activity against a range of pathogens, suggesting potential applications in treating infections .

Neurotransmitter Interaction

Research has highlighted that compounds with amine functional groups often interact with neurotransmitter systems. Specifically, this compound may influence pathways involving dopamine and serotonin, which are critical for mood regulation and cognitive function .

Comparative Analysis

When compared to similar compounds such as 6-bromohexan-1-amine and 6-fluorohexan-1-amine, this compound demonstrates a unique balance between reactivity and stability. This makes it suitable for various applications while minimizing potential side effects associated with more reactive halogenated amines.

Properties

CAS No. |

76806-13-8 |

|---|---|

Molecular Formula |

C6H15Cl2N |

Molecular Weight |

172.09 g/mol |

IUPAC Name |

6-chlorohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H |

InChI Key |

RCICWDOKHHRIHC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCl)CCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.